molecular formula C12H9NS B8691163 2-(1H-Inden-6-yl)-1,3-thiazole

2-(1H-Inden-6-yl)-1,3-thiazole

Cat. No.: B8691163
M. Wt: 199.27 g/mol
InChI Key: BVINYGPPSVTBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Inden-6-yl)-1,3-thiazole is a novel chemical scaffold that incorporates the 1,3-thiazole heterocycle, a structure of significant interest in medicinal chemistry and drug discovery. The 1,3-thiazole core is a privileged structure found in numerous bioactive molecules and approved drugs, known for its versatility in interacting with biological targets . This compound is specifically designed for research applications aimed at developing new therapeutic agents. Its molecular architecture, which links a thiazole ring to an indene system, is similar to that of other investigated compounds showing potent efficacy against specific cancer cell lines, suggesting its potential value in oncological research . Furthermore, thiazole derivatives are extensively explored for their antimicrobial properties, including anti-fungal activity against pathogenic Candida strains, indicating its utility in infectious disease research . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for structure-activity relationship (SAR) studies, or as a standard in biochemical screening assays. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

IUPAC Name

2-(3H-inden-5-yl)-1,3-thiazole

InChI

InChI=1S/C12H9NS/c1-2-9-4-5-11(8-10(9)3-1)12-13-6-7-14-12/h1-2,4-8H,3H2

InChI Key

BVINYGPPSVTBIT-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C=C(C=C2)C3=NC=CS3

Origin of Product

United States

Synthetic Methodologies and Rigorous Chemical Characterization of 2 1h Inden 6 Yl 1,3 Thiazole Derivatives

Established Synthetic Pathways for the 1,3-Thiazole Ring System

The construction of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with several established methods providing access to this important structural motif. These pathways are crucial for the subsequent synthesis of more complex derivatives, including those bearing an indenyl substituent.

Principles and Applications of Hantzsch-Type Condensations in Thiazole (B1198619) Formation

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and widely used methods for the formation of the thiazole ring. kuey.netsynarchive.com The fundamental principle of this reaction involves the condensation of an α-haloketone with a thioamide. synarchive.com The reaction proceeds through a series of steps, including nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring.

The versatility of the Hantzsch synthesis is a key advantage, allowing for the preparation of a wide array of substituted thiazoles. chim.it By varying the starting α-haloketone and thioamide, different substituents can be introduced at various positions of the thiazole ring. For instance, the reaction between an α-halo ketone and ammonium (B1175870) thiocyanate (B1210189) yields a 2-aminothiazole, while using a primary thioamide results in a 2,5-dialkyl thiazole. thieme.de This method has been successfully applied to synthesize libraries of 4-heteroarylthiazoles with good yields. chim.it An example is the reaction of N-phenylthiourea with chloroacetone (B47974) in anhydrous acetone, which produces 2-(phenylamino)-4-methylthiazole with a high yield. kuey.net

However, a notable drawback of the traditional Hantzsch synthesis is the use of toxic and lachrymatory α-haloketones. bepls.com This has prompted the development of modified and alternative procedures to mitigate these safety concerns.

Alternative Cyclization Reactions for Thiazole Annulation

Beyond the classic Hantzsch synthesis, several other cyclization strategies have been developed for the construction of the thiazole ring, often addressing the limitations of the former method. These alternatives provide access to different substitution patterns and often employ more environmentally benign conditions.

One notable alternative is the Gabriel synthesis , which involves the reaction of an acylamino-ketone with a thionating agent like phosphorus pentasulfide. analis.com.my This method typically yields 2,5-disubstituted thiazoles. analis.com.my Another approach, the Cook-Heilbron synthesis , utilizes the reaction of an α-aminonitrile with carbon disulfide to produce 5-amino-2-mercaptothiazole. analis.com.my

More contemporary methods have focused on improving efficiency and sustainability. For instance, the base-induced cyclization of active methylene (B1212753) isocyanides, such as tosylmethyl isocyanide, with methyl arene- and hetarenecarbodithioates provides an efficient route to 4,5-disubstituted thiazoles. kuey.netorganic-chemistry.org Similarly, the reaction of enaminones, cyanamide, and elemental sulfur in a one-pot, three-component cascade cyclization yields 2-amino-5-acylthiazoles. organic-chemistry.org

Other innovative approaches include:

The reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters catalyzed by rhodium(II) to form 2,5-disubstituted thiazoles. organic-chemistry.org

A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate. organic-chemistry.org

The use of trifluoromethanesulfonic acid (TfOH) to catalyze the coupling of α-diazoketones with thioamides or thioureas. organic-chemistry.org

These varied methodologies underscore the continuous development in the field, aiming for greater synthetic flexibility and milder reaction conditions.

Tailored Synthetic Strategies for Constructing the 2-(1H-Inden-6-yl)-1,3-thiazole Core

The synthesis of the specific this compound scaffold requires tailored strategies that effectively combine the indene (B144670) and thiazole moieties. These approaches often begin with a pre-functionalized indene precursor.

Synthetic Routes Originating from Indanone Precursors

A common and effective strategy for constructing indenyl-thiazole derivatives commences with an indanone precursor. For example, 5-bromo-indan-1-one can be converted to its corresponding thiosemicarbazone derivative. nih.gov This is achieved by reacting the indanone with thiosemicarbazide (B42300) in refluxing ethanol (B145695) with a catalytic amount of acid. nih.gov The resulting thiosemicarbazone serves as a key intermediate for the subsequent thiazole ring formation.

The Hantzsch reaction is then employed by reacting the indenyl-thiosemicarbazone with an appropriate α-haloketone, such as phenacyl bromide derivatives. researchgate.net This cyclization step, often carried out in a suitable solvent like ethanol, leads to the formation of the desired 2-(indenylidenehydrazinyl)-thiazole derivatives. nih.govscispace.com

Another approach involves the initial conversion of indan-1,3-dione to 2,2'-((1H-indene-1,3(2H)-diylidene)bis(hydrazine-1-carboxamide)) by reaction with hydrazinecarboxamide. mdpi.com This intermediate can then react with N-aryl-2-oxopropane-hydrazonoyl chloride derivatives to yield bis-thiazoles. mdpi.com

The following table summarizes a synthetic route starting from 5-Bromo-indan-1-one:

StepStarting MaterialReagent(s)ProductDescription
15-Bromo-indan-1-oneThiosemicarbazide, Ethanol, HCl2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydrazine-1-carbothioamideFormation of the thiosemicarbazone intermediate. nih.gov
22-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydrazine-1-carbothioamideHydrazonoyl chlorides, Dioxane, Et3N2-(2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydrazinyl)-thiazole derivativesCyclization to form the thiazole ring. nih.gov

Advanced Synthetic Techniques: Microwave-Assisted and "On-Water" Methodologies

To enhance reaction rates, improve yields, and promote greener chemical processes, advanced synthetic techniques such as microwave-assisted synthesis and "on-water" reactions have been explored for thiazole synthesis.

Microwave-assisted synthesis has proven to be a powerful tool for the rapid and efficient synthesis of various heterocyclic compounds, including thiazoles. mdpi.com This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. mdpi.com For example, the synthesis of hydrazinyl thiazoles has been achieved in a one-pot reaction under solvent- and catalyst-free microwave irradiation conditions. bepls.com The synthesis of novel thiazole-indole hybrids has also been successfully accomplished using microwave assistance, resulting in good yields of 68-85%. asianpubs.org

"On-water" synthesis represents another environmentally benign approach. Conducting reactions in water as a solvent, especially for the synthesis of thiazole derivatives, can offer advantages such as simplicity, high yields, and the avoidance of toxic organic solvents. bepls.com A catalyst-free synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported by refluxing dithiocarbamates and α-halocarbonyl compounds in water, affording yields of 75–90%. bepls.com Similarly, 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates have been synthesized in water at 50°C using β-cyclodextrin as a catalyst. organic-chemistry.org

Strategies for Structural Diversification and Library Synthesis of Indenyl-Thiazole Analogues

The development of libraries of indenyl-thiazole analogues is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. fabad.org.tr The inherent reactivity of the thiazole ring and the indenyl core provides multiple sites for functionalization. nih.gov

One common strategy for diversification involves modifying the substituents on the thiazole ring. This can be achieved by using a variety of substituted α-haloketones or thioamides in the Hantzsch synthesis. For instance, a library of 4-heteroarylthiazoles was synthesized using this approach. chim.it

Another point of diversification is the indenyl moiety itself. Starting with differently substituted indanones allows for the introduction of various functional groups on the aromatic ring of the indene. Furthermore, the methylene group of the indane-1,3-dione can be functionalized. mdpi.com

A three-component, one-pot synthesis protocol has been developed for the production of indeno[1,2-c]pyrazoles, which can be tethered to a thiazole ring. researchgate.net This approach, utilizing 1,3-diketones, thiosemicarbazide, and phenacyl bromide, offers an efficient route to complex heterocyclic hybrids. researchgate.net The synthesis of bithiazole derivatives also presents a strategy for creating larger, more complex molecules with potential for enhanced biological activity. researchgate.net

The following table provides examples of synthesized indenyl-thiazole derivatives and their characterization data:

CompoundMolecular FormulaYield (%)Melting Point (°C)Key Spectral DataReference
2-(2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydrazinyl)-4-methyl-5-(phenyldiazenyl)-thiazoleC19H16BrN5S88220-222¹H NMR (CDCl₃): 2.69 (s, 3H, CH₃), 3.12–3.21 (m, 4H, 2CH₂), 7.06-7.82 (m, Ar-H, NH); MS(m/z): 426 (M⁺) scispace.com
N-(5-Bromo-indan-1-ylidene)-N'-(4-phenyl-thiazol-2-yl)-hydrazineC18H13BrN3S89247-248IR: 3400 (NH), 1616 (C=N) cm⁻¹ scispace.com
2-(5-Bromo-indan-1-ylidenehydrazono)-3,4-diphenyl-2,3-dihydrothiazoleC24H17BrN4S91230-232¹H NMR (DMSO-d₆): 2.88 (t, 2H, CH₂), 3.10 (t, 2H, CH₂), 7.41 (s, 1H, thiazole-H), 7.5-7.83 (m, Ar-H, NH) nih.gov

Comprehensive Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. acs.org Both ¹H and ¹³C NMR, often supplemented by two-dimensional (2D) NMR experiments, provide a complete picture of the carbon-hydrogen framework. organicchemistrydata.org

¹H NMR Spectroscopy: Proton NMR spectra of indenyl-thiazole derivatives reveal characteristic signals for the protons of both the indene and thiazole moieties. For instance, in a related series of 2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydrazine-1-carbothioamide, the methylene protons of the indene ring appear as multiplets around 2.84-3.20 ppm. nih.gov Aromatic protons typically resonate in the downfield region, and the chemical shifts and coupling constants provide crucial information about the substitution pattern on the aromatic rings. acs.org

¹³C NMR Spectroscopy: Carbon-13 NMR spectra complement the proton data by identifying all unique carbon atoms in the molecule. organicchemistrydata.org In a study of 2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydrazine-1-carbothioamide, the methylene carbons of the indene ring were observed at 26.7 and 28.3 ppm, while the aromatic and C=S carbons appeared further downfield between 122.9 and 178.7 ppm. nih.govscispace.com The chemical shifts are sensitive to the electronic environment, making ¹³C NMR a powerful tool for confirming the successful formation of the thiazole ring and its attachment to the indene scaffold.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed to establish connectivity between protons and carbons, resolving any ambiguities from 1D spectra.

Table 1: Representative ¹H and ¹³C NMR Data for an Indenyl-Thiazole Precursor

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydrazine-1-carbothioamide 2.84 (d, 2H, CH₂), 3.15–3.20 (m, 2H, CH₂), 6.44 (s, 1H, NH), 7.33 (s, 1H, NH), 7.44 (d, 1H, ArH), 7.54(s, 1H, ArH), 7.74 (d, 1H, ArH), 8.69 (s, 1H, NH) nih.gov 26.7 (CH₂), 28.3 (CH₂), 122.9, 125.7, 128.9, 130.8, 135.8, 150.4, 156.5, 178.7 (C=S) nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. chemmethod.com The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound. For thiazole derivatives, key stretching frequencies include those for C=N, C-S, and aromatic C-H bonds. nih.gov In the precursor, 2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydrazine-1-carbothioamide, characteristic IR absorption bands were observed at 3430, 3366, and 3147 cm⁻¹ (NH₂, NH), 2917 cm⁻¹ (sp³ C-H), and 1593 cm⁻¹ (C=N). nih.gov The formation of the thiazole ring would result in the appearance of new bands characteristic of the thiazole heterocycle. nih.gov

Table 2: Key FT-IR Vibrational Frequencies for an Indenyl-Thiazole Precursor

Functional Group Wavenumber (cm⁻¹) Reference
NH₂, NH 3430, 3366, 3147 nih.gov
sp³ C-H 2917 nih.gov
C=N 1593 nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org It provides a definitive confirmation of the molecular formula by identifying the molecular ion peak (M+). rsc.org The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner. For thiazole derivatives, fragmentation often involves the cleavage of the thiazole ring and loss of small molecules like nitrogen. rsc.orgrsc.org In the mass spectrum of 2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydrazine-1-carbothioamide, the molecular ion peaks were observed at m/z 283 (M+), 284 (M+ +1), and 285 (M+ +2), consistent with the presence of a bromine atom. nih.gov

Table 3: Mass Spectrometry Data for an Indenyl-Thiazole Precursor

Compound Molecular Ion (m/z) Key Fragments Reference
2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydrazine-1-carbothioamide 283 (M+), 285 (M+ +2) Not specified nih.gov
2-(2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydrazineyl)-4-methyl-5-(phenyldiazenyl)-thiazole 426 (M+) 285, 129, 115, 112, 102, 92, 77, 65 scispace.com

Structure Activity Relationship Sar Profiling of 2 1h Inden 6 Yl 1,3 Thiazole Derivatives

Identification of Structural Determinants Governing Biological Efficacy

Research into analogous indenyl-thiazole structures has highlighted the importance of the thiazole (B1198619) ring as a versatile scaffold in therapeutic agents, particularly in the context of anticancer drug development. plos.orgnih.gov The presence of various reaction sites on the thiazole ring allows for extensive synthetic modifications, enabling a detailed exploration of its contribution to biological activity. plos.orgnih.gov

Systematic Exploration of Substituent Effects on the Indene (B144670) Moiety

The indene portion of the 2-(1H-Inden-6-yl)-1,3-thiazole scaffold provides a lipophilic anchor and a platform for introducing a variety of substituents. The strategic placement of functional groups on the indene ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.

While the focus of this article is on the 1H-inden-6-yl scaffold, relevant insights can be drawn from studies on structurally similar 5-bromo-indan-1-one derivatives, which serve as precursors for a range of indenyl-thiazole compounds. plos.orgnih.govscispace.com In these studies, the indan (B1671822) moiety is a crucial component, and its functionalization plays a significant role in the observed biological activity.

The following table summarizes the anticancer activity of selected indenyl-thiazole derivatives, highlighting the influence of the substituted indan moiety in conjunction with modifications on the thiazole ring.

Compound IDIndan MoietyThiazole SubstitutionAnticancer Activity (Cell Line)Reference
6c 5-Bromo-indan-1-ylidene4-methyl-5-(p-tolyldiazenyl)More potent than benchmarks (COLO205) plos.orgnih.gov
6d 5-Bromo-indan-1-ylidene4-methyl-5-((4-nitrophenyl)diazenyl)More potent than benchmarks (COLO205) plos.orgnih.gov
6e 5-Bromo-indan-1-ylidene5-((4-chlorophenyl)diazenyl)-4-methylMore potent than benchmarks (COLO205) plos.orgnih.gov
10a 5-Bromo-indan-1-ylidene4-phenylMore potent than benchmarks (COLO205) plos.orgnih.gov
10d 5-Bromo-indan-1-ylidene4-(p-tolyl)More active than reference drugs (SNU-16) plos.orgnih.gov

These findings underscore the importance of the substituted indan framework in achieving potent anticancer activity. The interplay between the indan and thiazole moieties is a critical aspect of the SAR for this class of compounds.

Rational Design Principles Based on Thiazole Ring Substituents

The thiazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. plos.orgnih.gov The rational design of this compound derivatives heavily relies on understanding how substituents at different positions of the thiazole ring affect biological potency.

The C2, C4, and C5 positions of the thiazole ring offer distinct opportunities for structural diversification. The electronic nature, size, and hydrogen-bonding capacity of substituents at these positions can dictate the compound's affinity for its biological target.

In the context of anticancer indenyl-thiazole derivatives, substitutions at the C2, C4, and C5 positions have been shown to be critical for activity. For example, the linkage of the indenyl moiety to the C2 position of the thiazole ring is a common structural motif. Further substitutions on the thiazole ring at C4 and C5 have a profound impact on the biological profile.

A study on indenyl-thiazole derivatives demonstrated that various substituents at the C4 and C5 positions of the thiazole ring led to significant differences in their anticancer potency. plos.orgnih.gov The table below illustrates the impact of these substitution patterns.

Compound IDC4-SubstituentC5-SubstituentBiological Potency (IC50 µM)Reference
6c -CH3-N=N-C6H4-CH3Potent against COLO205 plos.orgnih.gov
6d -CH3-N=N-C6H4-NO2Potent against COLO205 plos.orgnih.gov
6e -CH3-N=N-C6H4-ClPotent against COLO205 plos.orgnih.gov
10a -C6H5-HPotent against COLO205 plos.orgnih.gov
10d -C6H4-CH3-HPotent against SNU-16 plos.orgnih.gov

These results indicate that both small alkyl groups (e.g., methyl at C4) and larger aromatic systems (e.g., phenyl or substituted phenyl at C4) can be accommodated. The introduction of a diazenyl moiety at the C5 position, linking to another substituted aromatic ring, appears to be a favorable modification for enhancing anticancer activity against certain cell lines. The electronic effects of the substituents on the appended phenyl ring (e.g., -CH3, -NO2, -Cl) also play a role in modulating the potency.

Development of SAR Models for Predictive Compound Design

The culmination of SAR studies is the development of predictive models that can guide the design of new, more effective compounds. While a comprehensive quantitative structure-activity relationship (QSAR) model for this compound derivatives is not yet fully established in the public domain, the qualitative SAR data gathered provides a solid foundation for future modeling efforts.

Computational tools, such as molecular docking and pharmacophore modeling, have been employed to understand the interactions of indenyl-thiazole derivatives with their putative biological targets. plos.orgnih.gov For instance, molecular docking studies with gastric and colon cancer-related proteins have shown a strong correlation between the binding affinity of the compounds and their observed anticancer activity. plos.orgnih.gov These in silico approaches, combined with the experimental SAR data, are instrumental in building predictive models. The development of such models will be crucial for accelerating the discovery of novel therapeutic agents based on the this compound scaffold.

Mechanistic Elucidation and Molecular Target Identification for 2 1h Inden 6 Yl 1,3 Thiazole Derivatives

Investigation of Cellular and Biochemical Pathways Modulated by Indenyl-Thiazole Compounds

Research into indenyl-thiazole derivatives has revealed their potential to modulate critical cellular and biochemical pathways, primarily through the inhibition of key enzymes. The thiazole (B1198619) ring, a common feature in many bioactive compounds, serves as a versatile framework for interacting with various biological targets. nih.govnih.gov

Enzyme Inhibition Kinetics and Mechanism of Action

Derivatives of the indenyl-thiazole core have been investigated for their inhibitory effects against several classes of enzymes, including kinases, proteases, and cholinesterases.

Kinases: The thiazole moiety is a recognized scaffold in the design of protein kinase inhibitors, which are pivotal in regulating cellular signaling pathways. nih.gov Computational pharmacophore and ADME (Absorption, Distribution, Metabolism, and Excretion) studies on a series of 5-Bromo-indan-1-one-based thiazole derivatives predicted promising bioactivity against kinase inhibitors. nih.govplos.orgnih.gov This suggests that the indenyl-thiazole scaffold can be oriented to interact with the ATP-binding site of various kinases, thereby disrupting signal transduction pathways that are often hyperactivated in diseases like cancer. nih.gov

Proteases: The indenyl-thiazole framework has also shown potential for protease inhibition. In-silico studies of 5-Bromo-indan derivatives indicated a likelihood of activity against proteases. nih.govnih.govresearchgate.net This is supported by findings on related thiazole-containing compounds that have been identified as inhibitors of proteases such as furin, which is involved in the activation of various viral proteins. mdpi.comdocumentsdelivered.com

Cholinesterases: Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. mdpi.commdpi.com Studies on various thiazole derivatives have consistently demonstrated their potential as cholinesterase inhibitors. mdpi.comnih.govnih.gov While direct kinetic data for 2-(1H-Inden-6-yl)-1,3-thiazole is not extensively detailed, the broader class of thiazole-containing molecules shows significant promise in this area. For example, certain benzimidazole-based thiazoles have exhibited IC50 values against AChE and BuChE in the low micromolar to nanomolar range. mdpi.com

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer therapies. wikipedia.orgresearchgate.net The thiazole scaffold has been incorporated into various compounds designed as DHFR inhibitors. researchgate.netnih.gov The inhibition of DHFR by these compounds disrupts the folate metabolic pathway, leading to cell death. nih.gov This presents another potential, though less explored, mechanism of action for indenyl-thiazole derivatives.

Ligand-Receptor Interaction Profiling

Molecular docking studies have been instrumental in profiling the interactions between indenyl-thiazole derivatives and their putative protein targets. These computational analyses predict the binding conformations and affinities of a ligand within the active site of a receptor, providing insights into the potential mechanism of action.

For a series of anticancer 5-Bromo-indenyl-thiazole derivatives, docking simulations were performed against proteins implicated in gastric and colon cancer (PDB IDs: 2BID and 2A4L, respectively). nih.govplos.orgresearchgate.net The results indicated a strong fit within the active sites of these proteins. plos.orgnih.gov These simulations are crucial for understanding how these compounds might exert their cytotoxic effects by interfering with specific biological pathways. The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking, facilitated by the planar aromatic structure of the indenyl and thiazole rings. nih.govplos.org

Identification of Specific Molecular Targets and Binding Sites

Building on interaction profiling, further research aims to identify the specific molecular targets and characterize the precise nature of the binding interactions that underpin the biological activity of indenyl-thiazole compounds.

Characterization of Molecular Recognition Events and Binding Affinities

Molecular recognition between a ligand and its target is governed by a series of specific intermolecular interactions. For indenyl-thiazole derivatives, molecular docking studies have elucidated these key recognition events. For instance, in the active site of the gastric cancer-related protein (PDB: 2BID), the potent derivative 10d was observed to form hydrogen bonds via its bromine and sulfur atoms with amino acid residues LEU 46 and PHE 173. nih.gov Additionally, a pi-pi stacking interaction was noted between the six-membered ring of the indenyl moiety and the phenyl ring of PHE 24. nih.gov

The binding affinities, often expressed as docking scores or energy values (kcal/mol), quantify the stability of the ligand-receptor complex. Lower energy values typically indicate more favorable binding. The table below summarizes the docking scores for several indenyl-thiazole derivatives against the gastric cancer target 2BID, highlighting their potential for stable binding. nih.govplos.org

Table 1: Molecular Docking Scores of Indenyl-Thiazole Derivatives with Gastric Cancer Target (2BID)
CompoundDocking Score (kcal/mol)Interaction Details
10d-5.95H-donor with LEU 46, H-donor with PHE 173, pi-pi with PHE 24 nih.gov
16-6.45Not specified

Role of Indenyl-Thiazole Scaffolds in Modulating Protein Function

The binding of indenyl-thiazole scaffolds to specific sites on proteins can significantly modulate their function. By occupying the active site of an enzyme or a binding pocket on a receptor, these compounds can act as inhibitors or modulators of protein activity.

Protein-Protein Interactions: The modulation of signal transduction pathways is a key strategy in cancer therapy. nih.gov The binding of indenyl-thiazole derivatives to proteins within these pathways can disrupt the protein-protein interactions necessary for signal propagation. This interference can, in turn, trigger apoptotic pathways in cancer cells. For example, the anticancer activity of these compounds is thought to be mediated through pathways involving the release of cytochrome c from mitochondria, a central event in apoptosis that is regulated by a complex interplay of pro- and anti-apoptotic proteins. nih.gov

DNA/RNA Binding: While the primary focus has been on protein targets, some heterocyclic scaffolds containing thiazole rings have been investigated for their ability to interact with nucleic acids. mdpi.comnih.gov Certain planar aromatic systems can intercalate between the base pairs of DNA or bind to specific structures like G-quadruplexes, potentially interfering with processes like transcription and replication. mdpi.comnih.gov The planar nature of the indenyl-thiazole core suggests that interaction with DNA or RNA could be a possible, albeit less studied, mechanism of action. mdpi.com For instance, some benzothiazole derivatives have shown preferential binding to DNA:RNA hybrid structures and triplex DNA. mdpi.com The RNA-binding protein HuR, which regulates the stability of target mRNAs, has also been identified as a target for small molecule inhibitors, highlighting another potential avenue for intervention by compounds like indenyl-thiazoles. mdpi.com

Advanced Computational Chemistry and in Silico Investigations of 2 1h Inden 6 Yl 1,3 Thiazole Scaffolds

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic characteristics of the 2-(1H-inden-6-yl)-1,3-thiazole scaffold. These methods allow for a detailed analysis of the molecule's geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netresearchgate.net It is particularly effective for optimizing the geometry of molecules and calculating their electronic properties. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine the most stable three-dimensional conformation. researchgate.netkbhgroup.in This process involves finding the minimum energy structure by calculating forces on the atoms and adjusting their positions until these forces are negligible.

Once the geometry is optimized, a wealth of electronic properties can be calculated. These include the distribution of electron density, dipole moment, and the energies of molecular orbitals. researchgate.netresearchgate.net Studies on related thiazole (B1198619) derivatives have shown that the B3LYP functional provides a precise understanding of optical, spectral, and charge density properties. kbhgroup.in For instance, in a study of 2-(2-hydrazineyl)thiazole derivatives, DFT was used to optimize molecular geometries and investigate their electronic parameters. kbhgroup.in

Below is a table showcasing typical quantum chemical parameters calculated for thiazole derivatives using DFT, which would be analogous to those determined for this compound.

ParameterDescriptionTypical Calculated Values for Thiazole Derivatives
Total Energy The total electronic energy of the molecule in its optimized geometry.Varies based on specific derivative
Dipole Moment A measure of the net molecular polarity.~4-5 Debye bhu.ac.in
Point Group Symmetry The symmetry group to which the molecule belongs.Often C1 for complex derivatives kbhgroup.inbhu.ac.in

This table is illustrative and actual values would be specific to the this compound scaffold.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound and its analogs, FMO analysis helps in predicting how the molecule will interact with biological targets. researchgate.netsapub.org The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electron donation and acceptance. researchgate.net

OrbitalDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalIndicates the ability to donate electrons (nucleophilicity).
LUMO Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOA smaller gap suggests higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to identify the electrophilic and nucleophilic sites within a molecule. bhu.ac.inuni-muenchen.de It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactivity towards charged species. uni-muenchen.dechemrxiv.org The MEP map is color-coded, with different colors representing different values of the electrostatic potential. bhu.ac.in

Typically, regions of negative electrostatic potential, often colored red, indicate electron-rich areas that are susceptible to electrophilic attack. bhu.ac.inresearchgate.net These are the most likely sites for protonation or interaction with positive centers of a biological target. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-deficient and prone to nucleophilic attack. bhu.ac.in For the this compound scaffold, MEP mapping can pinpoint the specific atoms, such as the nitrogen and sulfur atoms in the thiazole ring, that are likely to be involved in intermolecular interactions. researchgate.net

Molecular Modeling and Dynamics Simulations for Ligand-Target Systems

To understand how this compound and its derivatives interact with biological macromolecules, molecular modeling and dynamics simulations are indispensable tools. These methods allow for the prediction of binding modes and the assessment of the stability of ligand-target complexes.

Molecular Docking for Prediction of Binding Modes and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. mdpi.comsemanticscholar.org This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. nih.govmdpi.com For this compound derivatives, docking studies can identify the most likely binding poses within the active site of a target protein. scispace.complos.org

The process involves placing the ligand in various conformations and orientations within the receptor's binding pocket and calculating a scoring function to estimate the binding affinity for each pose. The results of molecular docking can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. semanticscholar.orgmdpi.com For example, docking studies on similar indenyl-thiazole derivatives have been used to predict their binding to cancer-related proteins. scispace.complos.orgresearchgate.net

Interaction TypeDescriptionImportance in Binding
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Crucial for specificity and high-affinity binding.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Major driving force for ligand binding.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of the complex.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.Important for the binding of ligands containing aromatic systems.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. researchgate.net This allows for the assessment of the conformational stability and dynamic behavior of the ligand-target complex. researchgate.netresearchgate.net

For the this compound scaffold, MD simulations can be used to validate the binding poses predicted by molecular docking and to investigate the flexibility of both the ligand and the receptor upon binding. researchgate.net By analyzing the trajectory of the simulation, researchers can determine the stability of key interactions, calculate binding free energies, and observe any conformational changes that may occur. researchgate.net These simulations provide a more realistic representation of the biological system and can offer deeper insights into the mechanism of action of the ligand. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are indispensable tools in modern drug design. These computational strategies allow for the elucidation of the relationships between the chemical structure of a molecule and its biological activity, guiding the synthesis of more potent and selective drug candidates.

Development of Predictive QSAR Models for Indenyl-Thiazole Analogs

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to various thiazole derivatives for anticancer activity. researchgate.netacs.orgnih.govderpharmachemica.com These studies establish a framework for the potential development of predictive models for indenyl-thiazole analogs.

Typically, the development of a QSAR model involves the following steps:

Data Set Selection: A series of indenyl-thiazole analogs with experimentally determined biological activities (e.g., IC50 values against specific cancer cell lines) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, are calculated for each analog.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to establish a mathematical relationship between the descriptors and the biological activity. acs.orgderpharmachemica.com

Model Validation: The predictive power of the generated QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. scielo.org.mx

For instance, in studies of other thiazole derivatives, descriptors such as autocorrelation and total molecular surface area have been shown to significantly influence inhibitory activity. nih.gov A QSAR study on imidazothiazole-propenone derivatives successfully used 2D-QSAR models to correlate structural features with cytotoxic effects against human lung cancer cells. derpharmachemica.com Such approaches could be effectively translated to the indenyl-thiazole scaffold to identify key structural features that govern their anticancer potency.

Pharmacophore Generation for Ligand-Based Drug Design

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For indenyl-thiazole analogs, pharmacophore models can be generated based on the structures of the most active compounds to guide the design of new molecules with enhanced activity.

A computational study of a series of newly synthesized indenyl-thiazole and indenyl-formazan derivatives identified promising bioactivity against kinase, protease, and enzyme inhibitors. plos.orgnih.gov The pharmacophore studies, in conjunction with molecular docking, revealed key interaction points within the active sites of target proteins. plos.org

The generation of a pharmacophore model for indenyl-thiazole analogs would typically involve the alignment of active compounds and the identification of common features such as:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic groups

Positive and negative ionizable centers

These features define the spatial requirements for effective binding to the biological target. This model can then be used as a 3D query to screen virtual libraries of compounds to identify novel indenyl-thiazole derivatives with a high probability of being active. In broader studies of thiazole-based agents, pharmacophoric profiling has successfully identified molecular targets like Fibroblast Growth Factor Receptor-1 (FGFR-1). vietnamjournal.ru

In Silico Assessment of Theoretical Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Beyond predicting biological activity, in silico methods are crucial for evaluating the "drug-likeness" and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These predictions help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery pipeline, reducing the likelihood of late-stage failures.

A computational analysis was performed on a series of indenyl-thiazole derivatives to predict their ADME properties using tools like the QikProp module in Schrödinger software and the Molinspiration online toolkit. plos.orgnih.gov These tools calculate various physicochemical properties and assess compliance with established rules for drug-likeness, such as Lipinski's Rule of Five. plos.orgnih.gov

The study on indenyl-thiazole derivatives indicated that most of the synthesized compounds exhibited promising drug-likeness properties. plos.orgnih.gov Key ADME parameters evaluated often include:

Molecular Weight (MW): Influences solubility and permeability.

LogP (Octanol/Water Partition Coefficient): A measure of lipophilicity, affecting absorption and distribution.

Number of Hydrogen Bond Donors and Acceptors: Impacts solubility and binding.

Topological Polar Surface Area (TPSA): Relates to membrane permeability.

Aqueous Solubility (logS): Crucial for bioavailability.

Blood-Brain Barrier Permeability (logBB): Predicts potential for central nervous system effects.

Human Oral Absorption: Estimates the percentage of the compound that will be absorbed from the gut.

The table below presents a selection of the calculated ADME and drug-likeness properties for some indenyl-thiazole derivatives from a research study. plos.orgnih.gov

CompoundMolecular FormulaMWLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsOral Absorption (%)
6c C20H18BrN5S440.365.3287.541585.1
6d C19H16BrN5S426.344.9787.541585.1
6e C19H16BrN5S426.344.9787.541585.1
10a C18H14BrN3S384.304.7863.821391.2
10d C18H13Br2N3S463.195.5763.821391.2

Data sourced from Alfaifi et al. (2023). plos.orgnih.gov

These in silico predictions provide valuable insights into the potential of indenyl-thiazole derivatives as orally bioavailable drugs and guide the selection of compounds for further experimental investigation.

Emerging Research Directions and Future Perspectives in Indenyl Thiazole Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility and Efficiency

The accessibility of indenyl-thiazole derivatives is fundamental to their exploration. Traditional synthetic routes, such as the Hantzsch thiazole (B1198619) synthesis, have been foundational. researchgate.net These methods often involve the condensation of α-haloketones with thioamides. researchgate.net For instance, the synthesis of some indenyl-thiazole derivatives has been achieved by reacting thiosemicarbazone precursors with hydrazonoyl chlorides or phenacyl bromides in refluxing dioxane with a triethylamine (B128534) catalyst. plos.org

However, the future of synthesis lies in the adoption of green and sustainable chemistry principles. nih.govresearchgate.net Conventional methods can involve hazardous reagents and generate significant chemical waste. nih.gov Emerging methodologies focus on minimizing environmental impact while maximizing efficiency. researchgate.net Techniques such as microwave-assisted synthesis, ultrasound irradiation, the use of environmentally benign solvents, and mechanochemistry are being explored for other thiazole derivatives and represent a clear future direction for the indenyl-thiazole class. nih.govresearchgate.net These approaches offer advantages in scalability, cost-effectiveness, and simplified purification processes. nih.gov The goal is to develop robust, high-yield synthetic pathways that make these compounds more readily available for extensive research and development.

MethodologyDescriptionPotential Advantages for Indenyl-Thiazole SynthesisReferences
Conventional Reflux HeatingInvolves heating reactants in a solvent for extended periods. A common method involves reacting a thiosemicarbazone derivative with α-halocarbonyl compounds.Established and well-understood procedures. plos.orgnih.gov
Microwave-Assisted SynthesisUses microwave radiation to heat the reaction mixture rapidly and uniformly.Reduced reaction times, increased yields, and enhanced purity. nih.govresearchgate.net
Ultrasound Synthesis (Sonochemistry)Employs high-frequency sound waves to induce cavitation, accelerating chemical reactions.Improved reaction rates and yields under milder conditions. nih.govresearchgate.net
Green Catalyst-Based ApproachUtilizes non-toxic and recyclable catalysts to drive reactions.Reduced environmental impact and potential for asymmetric synthesis. nih.gov

Development of Advanced Functional Materials Incorporating Indenyl-Thiazole Units

While much of the current focus on thiazole derivatives is in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for advanced functional materials. nih.govmdpi.com The planar, aromatic nature of the indenyl-thiazole scaffold suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. This remains a largely unexplored frontier for this specific class of compounds.

Future research will likely involve the synthesis of indenyl-thiazole-containing polymers and macrocycles. By functionalizing the core structure, researchers can tune the material's optical and electronic properties. For example, introducing electron-donating or electron-withdrawing groups could alter the compound's absorption and emission spectra, making them suitable for specific optoelectronic applications. The development of these materials will require interdisciplinary collaboration between synthetic chemists and materials scientists to design, synthesize, and characterize these novel systems.

Integration of High-Throughput Screening and Cheminformatics in Compound Discovery

The discovery of novel bioactive compounds is being revolutionized by high-throughput screening (HTS) and cheminformatics. HTS allows for the rapid testing of large libraries of compounds against biological targets. nih.gov In the context of indenyl-thiazoles, HTS was instrumental in identifying a derivative with potent inhibitory activity against vascular adhesion protein-1 (VAP-1), a target for diabetic macular edema. nih.gov

Cheminformatics plays a crucial role in managing and analyzing the vast datasets generated by HTS. nih.gov It also aids in the design of compound libraries and in the prediction of molecular properties. Computational studies on indane derivatives with a thiazole nucleus have been used to predict their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with promising drug-likeness. plos.orgresearchgate.net Tools like the Tanimoto coefficient are used to calculate chemical similarity, which can guide the selection of compounds for screening. nih.govplos.org The integration of these high-throughput and in-silico methods will accelerate the identification of new indenyl-thiazole derivatives with desired biological activities.

Tool/TechniqueApplication in Indenyl-Thiazole ResearchKey BenefitReferences
High-Throughput Screening (HTS)Rapidly screen large libraries of indenyl-thiazole analogs against biological targets.Accelerates the discovery of lead compounds. nih.gov
Molecular DockingPredicts the binding orientation and affinity of a compound within the active site of a target protein.Provides insights into structure-activity relationships and mechanism of action. nih.govnih.gov
ADME PredictionComputationally estimates the pharmacokinetic properties of a molecule.Helps prioritize compounds with favorable drug-like properties for further development. plos.orgresearchgate.net
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups required for biological activity.Guides the design of new molecules with potentially improved potency and selectivity. nih.govnih.gov

Application of Artificial Intelligence and Machine Learning in Structure-Based Design

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in drug discovery and materials design. researchgate.netcasus.science For thiazole derivatives, ML algorithms are being used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can effectively predict how specific chemical modifications to the indenyl-thiazole scaffold will impact its biological activity, thereby guiding synthetic efforts toward more potent and selective compounds. nih.gov

AI/ML AlgorithmRole in Structure-Based DesignExample Application for ThiazolesReferences
Multiple Linear Regression (MLR)Builds QSAR models to correlate molecular descriptors with biological activity.Used to predict the inhibitory activity of thiazole chemicals. nih.gov
Support Vector Machine (SVM)A classification algorithm used to predict whether a compound will be active or inactive.Generated predictive models for anticancer thiazole derivatives. nih.gov
Partial Least Squares (PLS) RegressionA statistical method that is an extension of MLR, useful when descriptors are highly correlated.Applied to develop QSAR models for thiazole compounds. nih.gov
Neural NetworksCan learn complex, non-linear relationships between chemical structure and activity.Used in associative neural networks for QSAR and drug design. researchgate.net

Collaborative and Interdisciplinary Research Initiatives for Indenyl-Thiazole Compound Development

The progression of indenyl-thiazole research from fundamental synthesis to practical application necessitates a highly collaborative and interdisciplinary approach. The complexity of modern scientific challenges requires the integration of expertise from various fields. As evidenced by current research, successful projects often involve collaborations between chemists at different universities and in different countries. nih.govmdpi.com

Future development will increasingly depend on teams comprising:

Synthetic Organic Chemists to devise novel and efficient synthetic routes. mdpi.com

Computational Chemists to perform molecular modeling, run AI/ML predictions, and guide molecular design. nih.govresearchgate.net

Pharmacologists and Biologists to conduct in-vitro and in-vivo testing and elucidate mechanisms of action. nih.gov

Materials Scientists and Physicists to explore applications in electronics and photonics. itmo.ru

Fostering these interdisciplinary partnerships through joint funding initiatives, academic-industrial consortia, and open science platforms will be critical. Such collaborations will ensure that the fundamental discoveries made in the laboratory can be effectively translated into tangible benefits for society, whether as new therapeutic agents or as next-generation materials.

Q & A

Q. What are the most efficient synthetic routes for 2-(1H-Inden-6-yl)-1,3-thiazole, and how do reaction conditions influence yield?

Answer: The synthesis of thiazole derivatives often employs Friedel-Crafts acylation (e.g., using Eaton’s reagent under solvent-free conditions) or condensation reactions with heterocyclic aldehydes. For example, fused imidazo[2,1-b]thiazoles can achieve yields of 90–96% with high selectivity via optimized acylation protocols . Key parameters include:

  • Catalyst choice : Eaton’s reagent (P₂O₅/CH₃SO₃H) enhances electrophilic substitution in indene systems.
  • Temperature : Reactions are typically refluxed in acetic acid (3–5 h) to drive cyclization .
  • Substrate pre-functionalization : Starting materials like 3-formyl-1H-indole-2-carboxylate improve regioselectivity .

Q. How can researchers validate the structural integrity of this compound derivatives?

Answer: A multi-technique approach is critical:

  • NMR : Compare experimental 1H^1H/13C^{13}C NMR shifts with computational predictions (e.g., B3LYP/SDD models) to confirm substituent positions .
  • X-ray crystallography : Resolve ambiguities in alkyl chain orientation (e.g., C18 chains in thiazole derivatives) using twin refinement and rigid bond constraints .
  • Elemental analysis : Match calculated vs. experimental C/H/N/S content (deviation <0.4% indicates purity) .

Q. What spectroscopic methods are optimal for characterizing thiazole-indene hybrids?

Answer:

  • IR spectroscopy : Identify key functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, C-S at 650–750 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₄H₁₀N₂S at m/z 231.0594) .
  • UV-Vis : Assess π→π* transitions in conjugated systems (λmax ~270–320 nm) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in bioactivity data for thiazole-indene derivatives?

Answer: Molecular docking and dynamics simulations can clarify structure-activity relationships. For example:

  • Aldose reductase inhibition : Compare binding affinities of thiazole derivatives (e.g., ΔG = -8.2 kcal/mol for 9c in ) using AutoDock Vina .
  • Electrostatic interactions : Identify key residues (e.g., His110, Trp219) in target proteins via hydrogen bond analysis .
  • Dynamic stability : Run 100 ns MD simulations to validate ligand-protein complex stability (RMSD <2.0 Å) .

Q. What strategies address contradictions in crystallographic data for thiazole-based compounds?

Answer:

  • Twin refinement : Apply twin fractions (e.g., 0.37, 0.13 for C18-thiazole) to resolve pseudo-merohedral twinning .
  • Disorder modeling : Use PART instructions in SHELXL to refine ambiguous alkyl chain conformations .
  • Validation tools : Cross-check with RIGU constraints (σ = 0.004 Ų) for bond distances .

Q. How do solvent and catalyst systems influence regioselectivity in thiazole functionalization?

Answer:

  • Polar aprotic solvents : DMF enhances nucleophilic substitution at the thiazole C2 position .
  • Copper catalysts : Enable Ullmann coupling for aryl-thiazole bonds (e.g., 85% yield with CuI/1,10-phenanthroline) .
  • Microwave irradiation : Reduces reaction time (e.g., from 12 h to 30 min) for Suzuki-Miyaura cross-couplings .

Key Recommendations for Researchers

  • Synthetic optimization : Prioritize solvent-free protocols for eco-friendly synthesis .
  • Data validation : Cross-reference computational and experimental data to resolve structural ambiguities .
  • Bioactivity screening : Use molecular docking to prioritize compounds for in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.